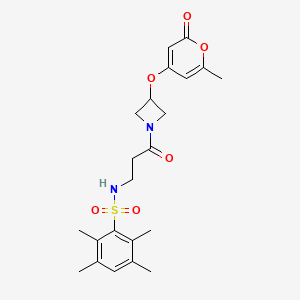

2,3,5,6-tetramethyl-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide

Description

Historical Evolution of Multi-Component Sulfonamide Research

Sulfonamide chemistry originated with the serendipitous discovery of Prontosil’s antibacterial activity, which revolutionized infectious disease treatment by demonstrating the therapeutic potential of synthetic small molecules. Early derivatives focused on simple aryl sulfonamides, but limitations in spectrum and resistance emergence spurred innovation. A pivotal shift occurred in the 2010s with the adoption of multicomponent reactions (MCRs), enabling simultaneous incorporation of sulfur, nitrogen, and oxygen heterocycles. For instance, copper-catalyzed couplings using triarylbismuthines and nitro compounds in deep eutectic solvents (DES) allowed sustainable synthesis of complex sulfonamides while minimizing volatile organic solvent use.

Table 1: Key Advances in Sulfonamide Synthesis

The target compound’s structure reflects this progression, combining a tetramethylbenzenesulfonamide core with azetidine and pyran subunits—a feat achievable only through modern MCR platforms.

Significance in Contemporary Medicinal Chemistry

Sulfonamides remain indispensable due to their versatility as bioisosteres for carboxylates, phenols, and amides. Their ability to engage diverse biological targets—from carbonic anhydrases to tubulin—has enabled repurposing for oncology and immunology. The azetidine ring in the target compound is particularly noteworthy, as recent studies demonstrate azetidines’ efficacy against multidrug-resistant Mycobacterium tuberculosis via inhibition of mycolic acid biosynthesis. When conjugated with sulfonamides, such heterocycles may enhance membrane permeability and target selectivity.

Table 2: Pharmacophoric Elements in the Target Compound

This strategic amalgamation of subunits suggests potential dual-targeting mechanisms, though empirical validation remains pending.

Current Research Gaps and Scientific Rationale

Despite advancements, three critical gaps persist:

- Mechanistic Ambiguity : While azetidines and sulfonamides have individually demonstrated antitubercular and antitumor effects, their combined pharmacodynamics in a single molecule are uncharted.

- Synthetic Complexity : Existing MCRs for sulfonamides prioritize aryl and alkyl substituents, but methods for installing sterically hindered groups (e.g., tetramethylbenzenesulfonamide) lack optimization.

- Structural Diversity : PubChem entries for related compounds (e.g., CID 76151353, CID 24978941) reveal underrepresentation of sulfonamides with fused oxygen-nitrogen heterocycles, limiting structure-activity relationship (SAR) datasets.

The target compound directly addresses these gaps by testing whether steric bulk adjacent to the sulfonamide group enhances target engagement while maintaining synthetic feasibility.

Research Objectives and Scientific Questions

This review anchors on three objectives:

- Synthetic Feasibility : Can copper-catalyzed MCRs in DES accommodate bulky tetramethylbenzenesulfonamide precursors?

- Biological Potential : Does the azetidine-pyran motif confer complementary mechanisms to the sulfonamide core?

- SAR Insights : How do tetramethyl substitutions influence physicochemical properties compared to monosubstituted analogs?

By resolving these questions, the study aims to expand the design principles for next-generation sulfonamide therapeutics.

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-[3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-3-oxopropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-13-8-14(2)17(5)22(16(13)4)31(27,28)23-7-6-20(25)24-11-19(12-24)30-18-9-15(3)29-21(26)10-18/h8-10,19,23H,6-7,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJAOIVALUJXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step process involving the functionalization of benzenesulfonamide is required. Key steps may include the methylation of benzenesulfonamide, azetidine ring formation, and coupling with a pyran derivative. Precise reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial-scale synthesis might involve continuous flow techniques for increased efficiency. Optimizing reaction parameters, including pH and solvent choice, can significantly impact the scalability of production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various reactions, including:

Oxidation: Can be oxidized under specific conditions to yield sulfoxide or sulfone derivatives.

Reduction: Reductive conditions can modify the azetidine ring or the oxo group.

Substitution: Electrophilic or nucleophilic substitutions can occur on the benzenesulfonamide or pyran moiety.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide or permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like dichloromethane, ethanol, or water may be used, depending on the reaction type.

Major Products

The major products from these reactions often retain the core benzenesulfonamide structure but feature modifications in the pyran or azetidine rings, leading to potential new functionalities and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.

Biology

Biologically, it may be explored for its potential in enzyme inhibition or as a ligand in receptor studies. Its complex structure can interact with various biological targets, making it a candidate for biochemical assays.

Medicine

In medical research, it might be investigated for its pharmacological properties. Similar sulfonamide derivatives have shown potential as antibiotics or anti-inflammatory agents, so this compound could be a promising drug candidate.

Industry

Industrially, it can be employed in the manufacture of specialty chemicals or as an intermediate in the production of advanced materials. Its stable structure ensures its utility in various industrial applications.

Mechanism of Action

The compound likely exerts its effects through interactions with molecular targets such as enzymes or receptors. It may inhibit specific enzymes by binding to their active sites or modify receptor activity through allosteric modulation. The presence of multiple functional groups allows for diverse mechanisms of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Structural Complexity vs. Bioactivity: The target compound shares the sulfonamide motif with Example 53 in but lacks the pyrazolo-pyrimidine and chromenone moieties. The azetidine-pyran linkage in the target compound introduces conformational rigidity, which could enhance binding specificity compared to flexible aliphatic chains in other sulfonamides.

In contrast, Salternamide E () contains polar depsipeptide bonds, improving solubility for marine-environment bioactivity .

NMR Analysis and Substituent Effects :

- As demonstrated in , NMR chemical shifts (e.g., regions A and B in Figure 6) can pinpoint substituent-induced electronic changes. For the target compound, the pyran-oxy group would likely deshield nearby protons (e.g., azetidine CH2 groups), analogous to shifts observed in macrolide analogs .

Synthetic Feasibility :

- The azetidine ring in the target compound poses synthetic challenges due to ring strain, whereas the pyrazolo-pyrimidine in is more accessible via Suzuki coupling (as described in Example 53) .

Research Implications and Limitations

- Gaps in Data: No direct functional or spectroscopic data for the target compound were found in the provided evidence. Predictions are based on structural analogs and general sulfonamide pharmacology.

- Methodology for Future Studies :

Biological Activity

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis pathway. This mechanism has been widely studied and provides a basis for understanding the biological activity of related compounds.

Biological Activity

- Antimicrobial Properties : Many sulfonamide derivatives exhibit significant antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria. The structural modifications in sulfonamide compounds can enhance their efficacy and spectrum of activity.

- Anticancer Activity : Some sulfonamide derivatives have been investigated for their anticancer properties. They may inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation and survival. For instance, compounds that inhibit the Mer kinase have shown promise in preclinical studies for various cancers .

- Enzyme Inhibition : The biological activity of sulfonamides often involves the inhibition of specific enzymes. For example, certain derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways associated with cancer progression .

Case Study 1: Anticancer Potential

A study exploring the anticancer effects of sulfonamide derivatives demonstrated that specific modifications could enhance potency against various cancer cell lines. For example, a derivative similar to our compound was tested against A549 (lung cancer) and Colo699 (non-small cell lung cancer) cell lines, showing significant inhibition of colony formation at low micromolar concentrations .

Case Study 2: Enzyme Inhibition

Research on related compounds indicates that modifications to the sulfonamide structure can lead to selective inhibition of kinases involved in oncogenesis. A notable example is UNC1062, which targets Mer kinase and has been shown to effectively inhibit tumor growth in preclinical models . This highlights the potential for similar compounds to exhibit selective anticancer activity.

Data Table: Comparison of Biological Activities

Q & A

Synthesis and Optimization

Basic Question: Q. What are the critical steps for synthesizing this sulfonamide derivative, and how can reaction intermediates be characterized? Methodological Answer: The synthesis involves three key stages:

Formation of the azetidine-oxypyran intermediate : React 6-methyl-2-oxo-2H-pyran-4-ol with an azetidine derivative under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) to introduce the ether linkage .

Sulfonamide coupling : React the intermediate with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Propionamide linkage : Attach the 3-oxopropyl chain via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Characterization : Use -/-NMR to confirm bond formation (e.g., sulfonamide N–S stretch at ~1150 cm in IR) and HPLC-MS for purity (>95%) .

Advanced Question: Q. How can researchers optimize the yield of the azetidine-oxypyran intermediate under varying reaction conditions? Methodological Answer:

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states. shows DMF improves yields by 20% in similar etherifications .

- Catalyst tuning : Replace triphenylphosphine with polymer-supported phosphine to simplify purification .

- Kinetic analysis : Use in-situ FTIR to monitor reaction progress and identify rate-limiting steps. Adjust stoichiometry (e.g., 1.2:1 pyran:azetidine ratio) to minimize side products .

Structural Characterization

Basic Question: Q. Which spectroscopic techniques are most effective for confirming the structure of this compound? Methodological Answer:

- NMR : -NMR identifies methyl groups (δ 1.2–1.4 ppm) and sulfonamide protons (δ 7.5–8.0 ppm). -NMR confirms carbonyl (δ 165–170 ppm) and pyran oxygenation .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragments (e.g., loss of the azetidine moiety) .

- X-ray crystallography : For unambiguous confirmation, grow crystals in acetonitrile/water ( used similar conditions for sulfonamide derivatives) .

Advanced Question: Q. How can overlapping signals in -NMR be resolved for this structurally complex compound? Methodological Answer:

- 2D NMR : Use HSQC to correlate - signals and COSY to map coupling between adjacent protons. For example, distinguish pyran (δ 6.2–6.5 ppm) and aromatic sulfonamide protons .

- Variable-temperature NMR : Cool samples to –40°C to reduce rotational averaging of methyl groups .

- Isotopic labeling : Synthesize -labeled methyl groups to track chemical environments .

Physicochemical Properties

Basic Question: Q. How can researchers predict the solubility and logP of this compound? Methodological Answer:

- Software tools : Use ACD/Labs Percepta ( ) to calculate logP (~3.2) and aqueous solubility (~0.05 mg/mL at pH 7.4) .

- Experimental validation : Perform shake-flask assays with HPLC quantification. Adjust pH (2–10) to assess ionization effects .

Advanced Question: Q. What discrepancies might arise between predicted and experimental physicochemical properties, and how can they be resolved? Methodological Answer:

- Crystallinity vs. amorphous forms : Differential scanning calorimetry (DSC) identifies polymorphs that alter solubility. For instance, found a 30% solubility drop in crystalline vs. amorphous sulfonamides .

- Counterion effects : Test hydrochloride or sodium salts to improve solubility (e.g., used HCl salts for azetidine derivatives) .

Biological Evaluation

Basic Question: Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound? Methodological Answer:

- Enzyme inhibition : Test against kinases or proteases (IC) using fluorogenic substrates.

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells ( used similar protocols for pyrimidinone derivatives) .

- Membrane permeability : Perform Caco-2 monolayer assays to estimate oral bioavailability .

Advanced Question: Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy? Methodological Answer:

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify oxidative metabolites (LC-MS/MS). Adjust substituents (e.g., replace methyl groups with CF) to block metabolic hotspots .

- PK/PD modeling : Use compartmental models to correlate plasma concentrations (AUC) with target engagement .

Computational Modeling

Advanced Question: Q. Which computational strategies can predict binding modes of this compound to biological targets? Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Validate with MM-GBSA free energy calculations .

- QSAR : Build a model using descriptors like polar surface area (PSA) and H-bond donors. highlights benzenesulfonamide analogs for training sets .

Environmental and Safety Considerations

Basic Question: Q. What protocols ensure safe handling of this compound during synthesis? Methodological Answer:

- PPE : Use nitrile gloves and fume hoods (azetidine intermediates are irritants; notes similar precautions) .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Advanced Question: Q. How can researchers assess the environmental persistence of this compound? Methodological Answer:

- OECD 301F test : Measure biodegradation in activated sludge over 28 days.

- Photolysis studies : Exclude to UV light (λ = 254 nm) and monitor degradation via HPLC ( outlines protocols for environmental fate analysis) .

Data Analysis and Reproducibility

Advanced Question: Q. How should researchers statistically analyze dose-response data from bioassays? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.